molecular formula C14H9F2N3OS B2662070 3-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-70-6

3-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2662070
CAS No.: 851978-70-6
M. Wt: 305.3
InChI Key: VYZHFWBSSYYGAV-UHFFFAOYSA-N
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Description

“3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula C14H9F2N3OS . It has an average mass of 305.303 Da and a monoisotopic mass of 305.043427 Da .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” consists of 14 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Antitumor Properties

3-Fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide and its derivatives show potential in antitumor applications. Fluorinated benzothiazoles, like this compound, have been found to be potently cytotoxic against certain human breast cancer cell lines, while remaining inactive against non-malignant cells, thus showing a selective cytotoxicity that is desirable in cancer therapeutics (Hutchinson et al., 2001). Additionally, these compounds can induce cytochrome P450 CYP1A1, a key event in determining their antitumor specificity, without compromising its induction (Bradshaw et al., 2002).

Antimicrobial and Antifungal Activity

Compounds similar to this compound have shown promising results in antimicrobial and antifungal studies. For instance, some fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have demonstrated significant antimicrobial and cytotoxic activity against various human cancer cell lines (Kumbhare et al., 2014). Similarly, synthesized fluoro-benzimidazole derivatives, including those related to benzohydrazides, have exhibited high inhibitory activity against gastrointestinal pathogens, with promising results in antimicrobial potency (Çevik et al., 2017).

Development of Pharmaceutical Prodrugs

The fluorinated benzothiazole structure is under investigation for its potential in the development of novel pharmaceutical prodrugs. Prodrugs based on this structure have been shown to be water-soluble, chemically stable, and capable of regenerating active compounds in vivo, making them suitable candidates for clinical evaluation (Bradshaw et al., 2002). This approach could enhance the delivery and efficacy of therapeutic compounds, particularly in the treatment of cancer.

Properties

IUPAC Name

3-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-9-4-1-3-8(7-9)13(20)18-19-14-17-12-10(16)5-2-6-11(12)21-14/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHFWBSSYYGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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